Melittin (free acid) Trifluoroacetate

Vue d'ensemble

Description

Melittin (free acid) Trifluoroacetate is a peptide derived from the venom of the European honeybee, Apis mellifera. It is known for its potent antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered significant attention in scientific research due to its broad-spectrum biological activities and potential therapeutic applications .

Mécanisme D'action

Target of Action

Melittin, a membrane-active peptide present in bee venom, has been identified as a broad-spectrum antibacterial, anti-biofilm, and potential anti-quorum sensing agent . It primarily targets bacterial cells, altering their morphology and increasing their membrane permeability .

Mode of Action

Melittin interacts with its targets in a concentration-dependent manner . It increases the membrane permeability and intracellular ROS generation in bacteria, leading to bacterial cell death . Furthermore, melittin interacts with LasR receptors through hydrogen bonds, which plays a major role in quorum sensing .

Biochemical Pathways

Melittin affects several biochemical pathways. It inhibits biofilm formation mediated by quorum sensing . It also reduces the production of virulence factors such as pyocyanin, elastase, and rhamnolipid, and inhibits bacterial motility . These actions disrupt the biofilm formation mechanism, making melittin a potent anti-biofilm agent .

Pharmacokinetics

It is known that the antimicrobial activity of melittin derivatives can be increased by 2 to 16 times, and their stability against trypsin and pepsin degradation can be increased by 50 to 80% .

Result of Action

Melittin exhibits a potent direct cell-killing effect. It alters the morphology of bacterial cells, increases their membrane permeability, and generates intracellular ROS, all of which contribute to bacterial cell death . It also inhibits biofilm formation and eradicates mature biofilms .

Action Environment

Analyse Biochimique

Biochemical Properties

Melittin (free acid) Trifluoroacetate interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β-d-glucan synthase, and alterations in fungal gene expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to exhibit cytotoxicity and hemolytic activities . In cancer cells, it has been observed to elicit cytotoxic effects . It also has the ability to disrupt cell cycle, inhibit cell growth, and induce apoptotic/necrotic cell demise through the activation of caspases and matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is known to insert into cell membranes, a key step for forming transmembrane pores and bacterial killing . This process involves overcoming a high free-energy barrier during the transition of melittin molecules from a membrane surface-binding state to a transmembrane-inserting state .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown extensive hemolysis and cytotoxicity activities . Treatment of infected mice with repeated sub-lethal doses of melittin displayed no beneficial effect on their survival and peritoneal bacterial loads .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of infected mice with repeated sub-lethal doses of melittin (2.4 mg/kg) displayed no beneficial effect on their survival and peritoneal bacterial loads .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to trigger inhibition of HDAC2, suggesting its potential as a treatment against HCC . It can also induce autophagy in HepG2 cells, activating the mitochondrial apoptotic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown that in MDA-MD-231 cells, melittin in a complex with graphene is transported to cells via caveolin-dependent endocytosis .

Subcellular Localization

The subcellular localization of this compound has been studied. In vitro fluorescence imaging of DapAMCA-labeled melittin in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Melittin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of melittin involves recombinant DNA technology, where the gene encoding melittin is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using affinity chromatography and other purification techniques to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Melittin undergoes various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds in melittin, altering its structure and activity.

Substitution: Amino acid residues in melittin can be substituted with other residues to enhance its stability and reduce cytotoxicity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) and β-mercaptoethanol are employed.

Substitution: Amino acid analogs and chemical modifiers are used under controlled conditions.

Major Products Formed

Oxidation: Oxidized melittin with disulfide bonds.

Reduction: Reduced melittin with free thiol groups.

Substitution: Modified melittin with enhanced properties.

Applications De Recherche Scientifique

Melittin (free acid) Trifluoroacetate has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.

Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Explored for its potential in cancer therapy, wound healing, and anti-inflammatory treatments

Industry: Utilized in the development of antimicrobial coatings and bioactive materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magainin: Another antimicrobial peptide with similar membrane-disrupting properties.

Defensin: A peptide with broad-spectrum antimicrobial activity.

Cecropin: Known for its potent antibacterial effects.

Uniqueness

Melittin is unique due to its high potency and broad-spectrum activity. It has a distinct mechanism of action involving both membrane disruption and apoptosis induction, making it a versatile compound for various applications .

Propriétés

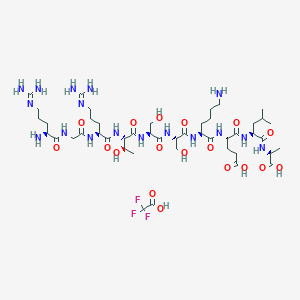

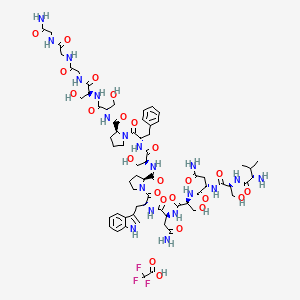

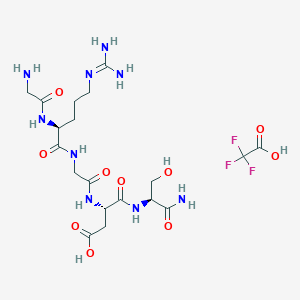

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H228N38O32.C2HF3O2/c1-23-71(16)102(162-97(175)60-135)121(192)145-62-98(176)147-74(19)108(179)163-100(69(12)13)123(194)159-88(55-65(4)5)115(186)153-83(41-30-33-51-134)114(185)164-101(70(14)15)124(195)160-90(57-67(8)9)117(188)167-106(77(22)172)127(198)168-105(76(21)171)122(193)146-63-99(177)149-92(58-68(10)11)128(199)169-54-36-44-94(169)120(191)148-75(20)107(178)157-89(56-66(6)7)116(187)165-104(73(18)25-3)126(197)161-93(64-170)119(190)158-91(59-78-61-144-80-38-27-26-37-79(78)80)118(189)166-103(72(17)24-2)125(196)155-82(40-29-32-50-133)110(181)152-84(42-34-52-142-130(138)139)111(182)150-81(39-28-31-49-132)109(180)151-85(43-35-53-143-131(140)141)112(183)154-86(45-47-95(136)173)113(184)156-87(129(200)201)46-48-96(137)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,144,170-172H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,173)(H2,137,174)(H,145,192)(H,146,193)(H,147,176)(H,148,191)(H,149,177)(H,150,182)(H,151,180)(H,152,181)(H,153,186)(H,154,183)(H,155,196)(H,156,184)(H,157,178)(H,158,190)(H,159,194)(H,160,195)(H,161,197)(H,162,175)(H,163,179)(H,164,185)(H,165,187)(H,166,189)(H,167,188)(H,168,198)(H,200,201)(H4,138,139,142)(H4,140,141,143);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGXIPWPUMTZGN-CTOWXMLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H229F3N38O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2961.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.